molecular formula C16H18N2O3 B4548715 1,3-DIMETHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

1,3-DIMETHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B4548715
M. Wt: 286.33 g/mol
InChI Key: HQSCLCYSRWOWCW-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a heterocyclic compound that belongs to the class of diazinane derivatives This compound is characterized by its unique structure, which includes a diazinane ring substituted with a phenyl group and a propan-2-yl group

Scientific Research Applications

1,3-DIMETHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications:

Preparation Methods

The synthesis of 1,3-DIMETHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a diazinane derivative with a substituted benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1,3-DIMETHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the diazinane ring or the phenyl group are replaced with other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways .

Comparison with Similar Compounds

1,3-DIMETHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1,3-dimethyl-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10(2)12-7-5-11(6-8-12)9-13-14(19)17(3)16(21)18(4)15(13)20/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSCLCYSRWOWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-DIMETHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 2
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1,3-DIMETHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 3
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1,3-DIMETHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 4
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1,3-DIMETHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 5
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1,3-DIMETHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 6
Reactant of Route 6
1,3-DIMETHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

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